molecular formula C15H10O2S B8561898 4-(4-Hydroxyphenyl)benzo[b]thiophene-7-carbaldehyde

4-(4-Hydroxyphenyl)benzo[b]thiophene-7-carbaldehyde

Cat. No. B8561898
M. Wt: 254.31 g/mol
InChI Key: IDYMWPLENOGFGW-UHFFFAOYSA-N
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Patent
US07157491B2

Procedure details

To a 10 ml round bottom flask a solution of 62.5% pure 4-(4-methoxyphenyl)-1-benzothiophene-7-carbaldehyde (remainder 37.5% 4-(4-methoxyphenyl)-1-benzothiophene-2-carbaldehyde) (102 mg, 0.38 mmol) and CH2Cl2 (2 ml) was cooled to −78° C. Then BBr3 (0.8 ml 1.0 M in CH2Cl2, 0.8 mmol) was added dropwise after which the reaction turned dark red in color. The reaction was allowed to warm to room temperature and after 1 h the reaction was complete by TLC then quenched by pouring into water (15 ml). The mixture was diluted with ether, the layers separated and the aqueous was further extracted with ether. The organic layers were combined, dried over anhydrous Na2SO4, passed through a silica plug and concentrated to a greenish solid. Reverse phase HPLC (CH3CN 0.1% TFA, water 0.1% TFA) afforded 50 mg (52%) desired product as a yellow solid: mp 203–204° C.; 1H NMR (300 MHz, DMSO-d6): δ 6.96 (2H, d, J=8.5 Hz), 7.50 (2H, d, J=8.5 Hz), 7.56 (1H, d, J=5.6 Hz), 7.62 (1H, d, J=7.5 Hz), 7.97 (1H, d, J=5.6 Hz), 8.16 (1H, d, J=7.5 Hz), 9.84 (1H, s), 10.25 (1H, s); MS (ESI) m/z 253 ([M−H])
Name
4-(4-methoxyphenyl)-1-benzothiophene-7-carbaldehyde
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:14]3[CH:15]=[CH:16][S:17][C:13]=3[C:12]([CH:18]=[O:19])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:14]3[CH:15]=[CH:16][S:17][C:13]=3[C:12]([CH:18]=[O:19])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
4-(4-methoxyphenyl)-1-benzothiophene-7-carbaldehyde
Quantity
102 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC=C(C2=C1C=CS2)C=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched
ADDITION
Type
ADDITION
Details
by pouring into water (15 ml)
ADDITION
Type
ADDITION
Details
The mixture was diluted with ether
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was further extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a greenish solid

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1=CC=C(C2=C1C=CS2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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